4-(4-Hydroxymethylphenyl)-2-methoxyphenol
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Overview
Description
4-(4-Hydroxymethylphenyl)-2-methoxyphenol is an organic compound that features both hydroxymethyl and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxymethylphenyl)-2-methoxyphenol typically involves the reaction of 4-hydroxybenzaldehyde with methoxyphenol under specific conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxymethylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(4-carboxyphenyl)-2-methoxyphenol, while reduction can produce 4-(4-hydroxymethylphenyl)-2-methoxycyclohexanol.
Scientific Research Applications
4-(4-Hydroxymethylphenyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxymethylphenyl)-2-methoxyphenol involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the methoxy group but has similar reactivity.
2-Methoxyphenol: Lacks the hydroxymethyl group but shares the methoxy functionality.
4-(Hydroxymethyl)phenol: Similar structure but without the methoxy group.
Uniqueness
4-(4-Hydroxymethylphenyl)-2-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-14-8-12(6-7-13(14)16)11-4-2-10(9-15)3-5-11/h2-8,15-16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYGXGKYHPNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685467 |
Source
|
Record name | 4'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-76-9 |
Source
|
Record name | 4'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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